N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring an indeno-thiazole core linked to a substituted phenylacetamide moiety. These analogs are frequently explored for their antimicrobial, enzyme-inhibitory, and central nervous system (CNS)-targeting properties . The compound’s design likely leverages the thiazole ring’s electron-rich nature and the acetamide linker’s versatility for interactions with biological targets.
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-9-13(7-8-16(12)24-2)10-18(23)21-20-22-19-15-6-4-3-5-14(15)11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVFMNGYPUIGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2-(4-methoxy-3-methylphenyl)acetamide, is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This protease plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention.
Mode of Action
The compound interacts with the 3CL pro, inhibiting its activity. This interaction disrupts the viral replication process, thereby inhibiting the spread of the virus.
Biochemical Pathways
The inhibition of 3CL pro affects the viral replication pathway. By blocking the activity of this protease, the compound prevents the virus from replicating and spreading, thus potentially reducing the severity of the infection.
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV-2 replication. By targeting and inhibiting 3CL pro, the compound can potentially reduce the viral load in the body.
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 350.4 g/mol
- CAS Number : 955825-75-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The indeno-thiazole core is believed to play a crucial role in these interactions, potentially modulating signal transduction pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. For instance, it has shown significant efficacy against several cancer cell lines, including:
- Melanoma
- Pancreatic Cancer
- Chronic Myeloid Leukemia (CML)
In vitro assays demonstrated that the compound induces both apoptosis and autophagy in cancer cells, leading to reduced cell viability and tumor growth in xenograft models .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentrations (MICs) indicate strong activity against gram-positive and gram-negative bacteria .
Study 1: Anticancer Efficacy
In a study evaluating the compound's anticancer effects, researchers found that it significantly reduced tumor size in mouse models. The mechanism involved the induction of apoptosis through caspase activation and modulation of the PI3K/Akt signaling pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 10 | Apoptosis induction |
| Pancreatic Cancer | 15 | Autophagy modulation |
| Chronic Myeloid Leukemia | 12 | Cell cycle arrest |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it could effectively inhibit biofilm formation and displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin .
| Pathogen | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 75 |
| Escherichia coli | 0.30 | 70 |
Scientific Research Applications
Medicinal Chemistry
1. Antiviral Activity
Recent studies have identified derivatives of the indeno[1,2-d]thiazole scaffold as promising candidates for antiviral therapies. A notable study demonstrated that certain derivatives exhibit inhibitory effects against the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide was highlighted for its potential as a lead compound in developing antiviral agents targeting COVID-19 and other viral infections .
2. Anticancer Properties
The indeno[1,2-d]thiazole derivatives have also shown promise in cancer research. Their ability to induce apoptosis in cancer cells has been documented, with specific compounds demonstrating cytotoxicity against various cancer cell lines. For instance, modifications to the thiazole ring and substitution patterns have been correlated with enhanced anticancer activity, suggesting that this compound could serve as a scaffold for developing new anticancer drugs .
1. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes. Research indicates that it can inhibit specific kinases and proteases, which are often overactive in cancer and viral infections. This inhibition can disrupt cellular signaling pathways critical for tumor growth and viral replication .
2. Structure-Activity Relationship (SAR) Studies
SAR studies on related compounds have provided insights into how structural modifications influence biological activity. For example, varying the substituents on the aromatic rings can significantly affect the potency and selectivity of the compound against target enzymes .
Case Studies
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
Compounds such as (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () share the benzothiazole-acetamide scaffold but replace the indeno-thiazole with a simpler benzothiazole. For instance, these derivatives exhibit dual inhibitory activity against monoamine oxidase B (MAO-B, IC₅₀ ~0.8–1.2 µM) and butyrylcholinesterase (BChE, IC₅₀ ~2.5–3.0 µM), suggesting utility in neurodegenerative diseases .
Indeno-Thiazole vs. Quinoxaline Hybrids
In contrast, 2-(2-methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide () integrates a quinoxaline-thioether group. This modification enhances antimicrobial activity (MIC = 13–27 µM against S. aureus and E. coli), attributed to the electron-withdrawing quinoxaline moiety improving membrane penetration .
Methoxy and Methyl Groups
The 4-methoxy-3-methylphenyl substituent in the target compound is analogous to substituents in N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide (), where electron-withdrawing groups (–Br, –Cl) at the para position enhance antimicrobial potency.
Azole and Piperazine Modifications
Compounds like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide () substitute the phenyl group with heterocycles (e.g., imidazole, triazole). These derivatives show varied activity profiles; for example, imidazole-containing analogs demonstrate moderate antifungal activity, while triazole derivatives exhibit higher selectivity for MAO-B .
Enzyme Inhibition
Antimicrobial Activity
Q & A
Basic Question: What are the critical steps in synthesizing N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Indeno-thiazole core formation : Cyclization of substituted indene precursors with thioamide reagents under controlled temperatures (e.g., 80–100°C in DMF) to form the indeno[1,2-d]thiazole scaffold .
- Acetamide coupling : Reacting the indeno-thiazol-2-amine intermediate with 2-(4-methoxy-3-methylphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization : Key parameters include solvent polarity (DMF or acetonitrile for solubility), reaction time (8–12 hours for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic Question: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, indeno-thiazole aromatic protons) and carbon connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., molecular ion [M+H]⁺) to validate the molecular formula (C₂₀H₁₇N₂O₂S) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable (e.g., slow evaporation from ethanol) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column and methanol/water mobile phase .
Advanced Question: How can researchers predict the biological activity of this compound based on structural analogs?
Methodological Answer:
Comparative Analysis with Structural Analogs :
- In silico docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, carbonic anhydrases) .
- In vitro assays : Prioritize enzyme inhibition (e.g., CA isoforms) and cytotoxicity screens (e.g., NCI-60 cell panel) based on analog data .
Advanced Question: How should structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
Methodological Answer:
SAR Design Parameters :
- Variation of substituents :
- Core modifications : Introduce fused rings (e.g., pyrimido-thiazine) or sulfur-to-oxygen substitutions to alter pharmacokinetics .
Experimental Workflow :
Synthesize 10–15 derivatives with systematic substituent changes.
Test in parallel assays: Enzymatic activity (e.g., kinase inhibition), cytotoxicity (MTT assay), and solubility (PAMPA).
Use QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Advanced Question: How can computational methods elucidate the mechanism of action for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability with proposed targets (e.g., EGFR kinase) over 100 ns trajectories using GROMACS .
- Pharmacophore Modeling : Identify essential interaction motifs (e.g., hydrogen bonds with thiazole N, hydrophobic contacts with indeno ring) .
- ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Advanced Question: How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
Case Example : If in vitro cytotoxicity (IC₅₀ = 2 µM) does not translate to in vivo tumor reduction:
- Validate target engagement : Use thermal shift assays (CETSA) to confirm target binding in vivo .
- Optimize formulation : Improve solubility via nanoemulsion or cyclodextrin complexation .
- Address metabolic instability : Perform microsomal stability assays (human liver microsomes) and identify major metabolites via LC-MS .
Advanced Question: What strategies are effective for comparative analysis with structurally distinct analogs?
Methodological Answer:
- Scaffold Hopping : Compare with indeno[1,2-d]thiazole vs. thieno[2,3-d]pyrimidine cores to assess ring size/rigidity impacts on activity .
- Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups while maintaining H-bonding capacity .
- Activity Cliff Analysis : Use ChEMBL data to identify minor structural changes causing drastic activity shifts (e.g., -OMe to -OH at position 4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
